An In-depth Technical Guide on (S)-3-(Boc-amino)pyrrolidine
An In-depth Technical Guide on (S)-3-(Boc-amino)pyrrolidine
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of (S)-3-(Boc-amino)pyrrolidine.
Core Chemical Properties
(S)-3-(Boc-amino)pyrrolidine, also known as tert-butyl (S)-pyrrolidin-3-ylcarbamate, is a chiral building block widely utilized in the synthesis of pharmaceutical compounds. The Boc (tert-butoxycarbonyl) protecting group on the amino function allows for selective chemical transformations at other positions of the pyrrolidine (B122466) ring.
Table 1: Physicochemical Properties of (S)-3-(Boc-amino)pyrrolidine
| Property | Value | References |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 186.25 g/mol | [1][2][3][4][5][6][7][8] |
| CAS Number | 122536-76-9 | [1][2][3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 50 °C | [3] |
| Purity | ≥98.0% (TLC) | [1][4] |
Experimental Protocols
The following section details a common experimental procedure for the synthesis of (S)-3-(Boc-amino)pyrrolidine, a critical process for its application in further drug development research.
2.1. Synthesis of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
This initial step involves the protection of the amino group of (S)-3-amino-1-benzylpyrrolidine.
-
Materials:
-
(S)-3-amino-1-benzylpyrrolidine (0.1 mol, 17.6 g)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (0.12 mol, 26.2 g)
-
Water (158.7 g)
-
48% aqueous sodium hydroxide (B78521) solution
-
Cationic surfactant (e.g., Sanyo Chemical Industries, Ltd. DS) (0.2 g)
-
-
Procedure:
-
A 500 mL four-necked flask is equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel.
-
(S)-3-amino-1-benzylpyrrolidine, water, and the cationic surfactant are added to the flask.
-
The pH of the mixture is adjusted to 11.0 ± 0.5 using the 48% aqueous sodium hydroxide solution.
-
The mixture is heated to and maintained at 50-60 °C with stirring.
-
Di-tert-butyl dicarbonate is added dropwise over a period of approximately 2 hours.
-
After the addition is complete, the reaction is stirred for an additional period to ensure completion.
-
The resulting crystalline product is collected by filtration and dried under vacuum at 50 °C to yield (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine.[3]
-
2.2. Debenzylation to Yield (S)-3-(Boc-amino)pyrrolidine
The benzyl (B1604629) protecting group is removed in this step to yield the final product.
-
Materials:
-
(S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (from the previous step)
-
5% Palladium on carbon (Pd/C) catalyst
-
Water
-
-
Procedure:
-
The same reaction flask setup as in the previous step is used.
-
(S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, water, and the 5% Pd/C catalyst are added to the flask.
-
The flask is purged with hydrogen gas, and the reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon).
-
The reaction is maintained at 40 °C for approximately 10 hours.[3]
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield (S)-3-(Boc-amino)pyrrolidine.
-
Logical Workflow and Applications
(S)-3-(Boc-amino)pyrrolidine is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of a protected primary amine and a reactive secondary amine within a chiral scaffold.
Caption: Synthetic pathways originating from (S)-3-(Boc-amino)pyrrolidine.
The diagram above illustrates the central role of (S)-3-(Boc-amino)pyrrolidine in synthetic chemistry. The secondary amine of the pyrrolidine ring can undergo various transformations such as N-alkylation, N-arylation, amide coupling, or reductive amination to introduce diverse substituents. Following these modifications, the Boc protecting group can be readily removed under acidic conditions to liberate the primary amine, which can then be further functionalized to generate complex molecules and potential active pharmaceutical ingredients (APIs). This strategic approach allows for the systematic exploration of chemical space around the pyrrolidine core in drug discovery programs.
References
- 1. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 [chemicalbook.com]
- 3. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 4. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 5. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopyrrolidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl 3-aminopyrrolidine-1-carboxylate CAS#: 186550-13-0 [amp.chemicalbook.com]
